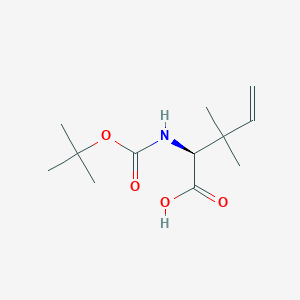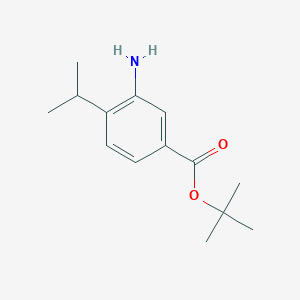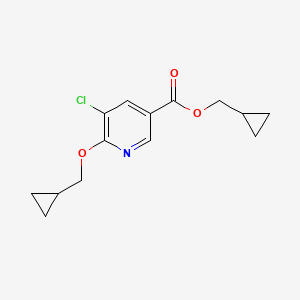![molecular formula C16H19N5O4 B2826947 ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896323-85-6](/img/structure/B2826947.png)
ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a unique organic molecule that features an intricate structure. This compound belongs to the family of purine derivatives, which are well known for their biological activity and diverse applications in chemistry and medicine. It exhibits a complex fused ring system, making it an interesting target for synthetic organic chemists and a compound of potential pharmacological importance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic synthesis. The starting materials might include basic purine structures that are modified through various chemical reactions such as alkylation, acylation, and ring-closing metathesis. Precise reaction conditions including temperature, solvent, and catalysts are carefully controlled to ensure the desired product is formed with high yield and purity.
Industrial Production Methods: Industrial production would require optimization of these synthetic routes to be cost-effective and scalable. This might involve the development of more efficient catalytic systems, the use of flow chemistry for continuous production, or green chemistry principles to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions to form different oxidized derivatives, which might exhibit different biological activities.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule, potentially altering its pharmacological properties.
Common Reagents and Conditions Used in These Reactions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Hydrogen with palladium on carbon, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and bases like sodium hydride.
Major Products Formed from These Reactions: These reactions can lead to a range of derivatives, each with potentially different chemical and biological properties. The exact products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has significant potential in various fields of scientific research:
Chemistry: It serves as a model compound for studying the reactivity of fused ring systems and purine derivatives.
Biology: Its structural similarity to nucleotides makes it a valuable tool in the study of biochemical pathways.
Industry: Used in the design and synthesis of new materials with specific properties for electronics, catalysis, and other applications.
Wirkmechanismus
The mechanism by which ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The molecular targets and pathways involved may include enzyme inhibition or modulation, binding to DNA or RNA, and disruption of cellular processes essential for the survival of pathogens or cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds in this category include other purine derivatives such as caffeine, theobromine, and various synthetic analogs used in drug development. These compounds often share structural motifs but differ in substituents that confer unique properties. The uniqueness of ethyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate lies in its specific functional groups that provide distinct reactivity and potential biological activity.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications across various scientific fields
Eigenschaften
IUPAC Name |
ethyl 2-(4,7-dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-5-7-19-10(3)8-20-12-13(17-15(19)20)18(4)16(24)21(14(12)23)9-11(22)25-6-2/h5,8H,1,6-7,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBJWJLRWCERCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3CC=C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-[2-({1-oxo-2-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamido]benzoate](/img/structure/B2826864.png)




![4-Methyl-11-[4-(trifluoromethoxy)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2826871.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2826873.png)
![6-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2826875.png)


![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2826879.png)


